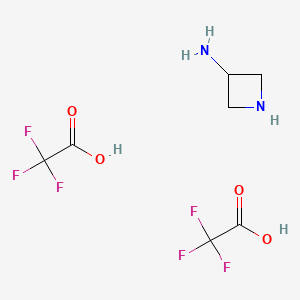

Azetidin-3-amine; bis(trifluoroacetic acid)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azetidin-3-amine; bis(trifluoroacetic acid): is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is particularly interesting due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of trifluoroacetic acid groups enhances its reactivity and stability, making it a valuable compound for research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of (N-Boc-azetidin-3-ylidene)acetate with azetidine and a base such as DBU in a solvent like acetonitrile at elevated temperatures . This reaction yields the desired azetidine derivative, which can then be treated with trifluoroacetic acid to obtain the final product.

Industrial Production Methods

Industrial production of azetidin-3-amine; bis(trifluoroacetic acid) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Ring-Opening and Functionalization Reactions

The strained four-membered azetidine ring undergoes selective ring-opening reactions, enabling functional group transformations:

Key Insight : The TFA counterions facilitate proton transfer in acid-mediated reactions, stabilizing carbocation intermediates during ring-opening . Photoredox methods enable radical-based functionalization at the benzylic position .

Aza-Michael Addition and Amidation

The primary amine group participates in conjugate additions and amidation:

Research Findings :

-

Aromatic amides (e.g., 22b ) exhibit higher cellular potency (IC₅₀ = 19 nM in A2780 cells) but lower metabolic stability compared to aliphatic derivatives .

-

Aza-Michael adducts (e.g., P-12 ) are reversible under basic conditions, enabling dynamic covalent chemistry applications .

Oxidation and Reduction

The amine and azetidine moieties undergo redox transformations:

Mechanistic Note : Oxidation of the azetidine ring generates electrophilic intermediates, which can trap nucleophiles (e.g., glutathione), contributing to metabolic stability .

Radical-Based Reactions

Visible-light photoredox catalysis enables decarboxylative alkylation:

Example : Ir-catalyzed decarboxylation of 3-arylazetidine carboxylic acids generates benzylic radicals, which add to electron-deficient alkenes (e.g., acrylates) to yield 13q (76% yield) .

Stability and Degradation

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : Azetidin-3-amine bis(trifluoroacetic acid)

- Molecular Formula : C9H12F6N2O4

- Molecular Weight : 364.19 g/mol

- Purity : Typically around 95%

The compound features a four-membered azetidine ring with trifluoroacetate groups, which enhance its lipophilicity and biological interactions. The trifluoroethyl group is particularly significant for modulating the compound's binding affinity towards various molecular targets.

Scientific Research Applications

Azetidin-3-amine; bis(trifluoroacetic acid) has several notable applications across different scientific domains:

Medicinal Chemistry

- Potential Drug Development : The compound is being explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting cancer and infectious diseases.

- Antiviral Properties : Research indicates that azetidinone derivatives exhibit antiviral activity against various viruses, including coronaviruses and influenza viruses. For example, certain derivatives showed an EC50 value of 45 µM against human coronavirus (229E) .

- Antibacterial Activity : These compounds have been associated with β-lactam antibiotics and can inhibit bacterial growth by targeting penicillin-binding proteins (PBPs), making them potential adjuvants in antibiotic therapy .

Anticancer Activity

- Cytostatic Effects : Case studies have demonstrated that azetidinone derivatives exhibit cytostatic activity against various cancer cell lines, with IC50 values ranging from 14.5 to 97 µM against specific cancer types .

Case Study 1: Antiproliferative Effects

A comparative study evaluated the antiproliferative effects of azetidinone derivatives against MCF-7 cancer cells. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study assessed the permeability of azetidin-3-amine using Caco-2 cell assays. The results showed favorable absorption characteristics, indicating its potential for effective therapeutic use .

Mecanismo De Acción

The mechanism of action of azetidin-3-amine; bis(trifluoroacetic acid) involves its interaction with various molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it susceptible to nucleophilic attack and ring-opening reactions . This reactivity is harnessed in various applications, including drug design and material synthesis.

Comparación Con Compuestos Similares

Similar Compounds

Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.

Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.

Oxetanes: Four-membered oxygen-containing heterocycles with similar ring strain but different chemical properties.

Uniqueness

Azetidin-3-amine; bis(trifluoroacetic acid) is unique due to its combination of the azetidine ring and trifluoroacetic acid groups, which confer distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar heterocycles.

Actividad Biológica

Azetidin-3-amine; bis(trifluoroacetic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and other therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Properties

Azetidin-3-amine is a four-membered heterocyclic amine that can be modified to enhance its biological properties. The presence of trifluoroacetic acid (TFA) as a counterion plays a crucial role in the solubility and stability of the compound, which influences its biological activity.

Antibacterial Activity

Recent studies have demonstrated that azetidine derivatives exhibit notable antibacterial properties, particularly against Mycobacterium tuberculosis . For instance, one study reported minimum inhibitory concentrations (MICs) for various azetidine compounds, highlighting their potential as anti-tubercular agents.

Table 1: Antibacterial Activity of Azetidine Derivatives

| Compound | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| 3a | 0.5 | Isoniazid (1.0) |

| 3b | 0.3 | Isoniazid (1.0) |

| 3c | 2.0 | Isoniazid (1.0) |

These results indicate that modifications in the azetidine structure, particularly halogen substitutions, can significantly enhance antibacterial activity against M. tuberculosis .

Anticancer Activity

Azetidin-3-amine has also been evaluated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis.

Case Study: MCF-7 Breast Cancer Cells

In a study examining various azetidine derivatives on MCF-7 breast cancer cells:

- Compounds demonstrated significant antiproliferative effects.

- The most active compounds had IC50 values ranging from 0.5 to 1.5 µM.

Table 2: Antiproliferative Activity in MCF-7 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 9h | 0.8 | Tubulin destabilization |

| 10p | 1.2 | G2/M phase arrest |

| Control | 3.9 | CA-4 reference |

These findings suggest that azetidine derivatives can effectively disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Mechanistic Insights

The mechanism of action for azetidine derivatives often involves interactions with cellular targets such as tubulin and various signaling pathways:

Propiedades

IUPAC Name |

azetidin-3-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.2C2HF3O2/c4-3-1-5-2-3;2*3-2(4,5)1(6)7/h3,5H,1-2,4H2;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCSPBHCAORLDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.